1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol (CAS: 868049-98-3) is a highly specialized, dihalogenated tertiary alcohol primarily utilized as a critical building block in medicinal chemistry. Its most prominent industrial application is serving as the direct precursor to sterically hindered phenethylamine derivatives—specifically 2-(2-chloro-4-fluorophenyl)-1,1-dimethylethylamine—via the Ritter reaction. These hindered amines are essential lipophilic tail components in the synthesis of next-generation, benzoxazinone-based ultra-long-acting beta-2 adrenergic receptor agonists (ultra-LABAs) for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. For procurement professionals and process chemists, this compound offers a uniquely tuned physicochemical profile, combining the steric bulk of an ortho-chlorine with the metabolic blocking power of a para-fluorine, making it an indispensable intermediate for APIs requiring extended half-lives and high receptor selectivity [1].
Substituting 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol with more common analogs, such as 1-(4-methoxyphenyl)-2-methylpropan-2-ol (the olodaterol precursor) or unsubstituted 1-phenyl-2-methylpropan-2-ol, fundamentally compromises both the synthesis process and the final API's performance. Process-wise, the electron-withdrawing dihalogenated ring suppresses competitive electrophilic aromatic substitution during the strongly acidic Ritter reaction, ensuring high yields of the target amine without the polymeric byproducts seen in electron-rich analogs. Pharmacologically, generic substitution fails because the specific 2-chloro-4-fluoro pattern is required to block CYP450-mediated O-demethylation and para-hydroxylation, while simultaneously providing the exact steric hindrance (via the ortho-chloro group) needed to lock the final drug molecule into the optimal conformation for prolonged beta-2 receptor exosite binding [1].
In the synthesis of sterically hindered phenethylamines, the conversion of the tertiary alcohol to the corresponding formamide via the Ritter reaction is a critical step. 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol demonstrates superior process stability under strongly acidic conditions. The strongly electron-withdrawing 2-chloro and 4-fluoro substituents deactivate the aromatic ring, suppressing competitive electrophilic aromatic substitution (e.g., Friedel-Crafts dimerization) and alkene formation. This allows for >85% yield conversion to N-[2-(2-chloro-4-fluorophenyl)-1,1-dimethylethyl]formamide, whereas electron-rich comparators like the 4-methoxy analog often require highly optimized, lower-temperature conditions to avoid significant yield losses to degradation [1].
| Evidence Dimension | Ritter reaction yield and byproduct profile |
| Target Compound Data | >85% yield of formamide with minimal aromatic alkylation byproducts |
| Comparator Or Baseline | 1-(4-methoxyphenyl)-2-methylpropan-2-ol (prone to competitive degradation) |
| Quantified Difference | Significant reduction in polymeric/dimeric byproducts, enabling scalable synthesis |
| Conditions | Strongly acidic Ritter reaction conditions (e.g., formamide/acid or NaCN/H2SO4) |
Procuring this specific halogenated alcohol ensures higher throughput, easier purification, and greater scalability in the bulk synthesis of hindered amine intermediates.
When incorporated into the lipophilic tail of beta-2 adrenergic agonists, the 2-chloro-4-fluoro substitution pattern provides a distinct metabolic advantage over standard comparators. Unlike the 4-methoxy group found in benchmark compounds, which is susceptible to CYP-mediated O-demethylation, the 4-fluoro group completely blocks para-position metabolism. Furthermore, the dihalogenated ring resists aromatic hydroxylation. This structural modification extends the in vitro microsomal half-life of the resulting active pharmaceutical ingredients, making this compound the required precursor for developing next-generation, metabolically stable ultra-LABAs with 24-hour target action profiles [1].
| Evidence Dimension | Susceptibility to oxidative metabolism |
| Target Compound Data | Complete blockade of para-hydroxylation and O-demethylation |
| Comparator Or Baseline | 4-methoxy analogs (susceptible to CYP2D6/3A4 O-demethylation) |
| Quantified Difference | Elimination of the primary oxidative metabolic liability at the para-position |
| Conditions | In vitro hepatic microsomal stability assays for downstream betamimetics |
Buyers developing once-daily inhaled therapeutics must select this dihalogenated precursor to achieve the required pharmacokinetic half-life and avoid rapid clearance.
The ortho-chloro substituent in 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol acts as a critical conformational lock. In the final synthesized beta-2 agonist, the bulky 2-chloro group restricts the dihedral rotation of the phenyl ring relative to the 1,1-dimethyl-ethylamine backbone. This steric hindrance pre-organizes the molecule into an optimal orthogonal conformation that perfectly engages the lipophilic exosite of the beta-2 adrenergic receptor. Compared to unsubstituted or mono-para-substituted analogs, this conformational restriction translates to a slower receptor off-rate and sub-nanomolar (IC50 < 1 nM) binding affinity, which are essential properties for ultra-long-acting bronchodilators [1].
| Evidence Dimension | Receptor binding affinity and off-rate (downstream API) |
| Target Compound Data | Sub-nanomolar beta-2 affinity with prolonged residence time |
| Comparator Or Baseline | Unsubstituted 1-phenyl-2-methylpropan-2-ol derivatives (flexible conformation) |
| Quantified Difference | Enhanced exosite engagement due to restricted dihedral rotation |
| Conditions | Beta-2 adrenergic receptor binding assays |
This compound is essential for medicinal chemists who need to engineer specific receptor residence times that cannot be achieved with flexible, unhindered precursors.
For inhaled therapeutics, the physicochemical properties of the lipophilic tail dictate lung tissue retention. The integration of both a chlorine and a fluorine atom in 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol precisely tunes the logP of the resulting drug molecule. This dihalogenated profile increases the logP by approximately 0.5 to 1.0 units compared to more polar comparators (such as 4-hydroxy or unsubstituted analogs), promoting the formation of a microkinetic depot within the lipid membranes of the lung. This depot effect allows for the slow, sustained release of the active compound to the beta-2 receptors, a mandatory requirement for 24-hour efficacy in COPD treatments [1].
| Evidence Dimension | Lipophilicity (logP) and tissue partitioning |
| Target Compound Data | Optimized high logP driven by dihalogenation |
| Comparator Or Baseline | Unsubstituted or hydroxylated phenethylamine tails |
| Quantified Difference | Increased membrane partitioning coefficient enabling 24-hour sustained release |
| Conditions | Membrane partitioning and lung tissue retention models |
Procurement of this specific halogenated building block is critical for achieving the exact lipophilic profile required for once-daily inhaled formulations.
This compound is the premier starting material for synthesizing the lipophilic tail of benzoxazinone-based beta-2 agonists. Its unique substitution pattern provides the necessary receptor binding kinetics and metabolic stability required for once-daily COPD and asthma therapeutics [1].
Beyond pulmonary indications, this tertiary alcohol is utilized to generate sterically hindered, halogenated phenethylamines for CNS or metabolic research, where blocking MAO degradation and CYP450-mediated aromatic hydroxylation is a primary design goal [1].
Due to the electron-withdrawing nature of the dihalogenated ring, this compound serves as an excellent, high-yielding substrate for large-scale Ritter reactions, avoiding the polymerization and dimerization side reactions common with electron-rich tertiary alcohols [1].